molecular formula C19H15F3N4O3 B3007266 (2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351584-85-4

(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Katalognummer: B3007266
CAS-Nummer: 1351584-85-4
Molekulargewicht: 404.349
InChI-Schlüssel: JHSJGXZBASFBRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a methoxypyridine moiety linked via a carbonyl group to an azetidine ring bearing a 1,2,4-oxadiazole substituent. The oxadiazole ring is further substituted with a 3-(trifluoromethyl)phenyl group.

Eigenschaften

IUPAC Name

(2-methoxypyridin-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c1-28-17-14(6-3-7-23-17)18(27)26-9-12(10-26)16-24-15(25-29-16)11-4-2-5-13(8-11)19(20,21)22/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSJGXZBASFBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-Methoxypyridin-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • 2-Methoxypyridin-3-yl : A pyridine derivative that may influence the compound's interaction with biological targets.
  • Trifluoromethyl group : Known for enhancing lipophilicity and potentially increasing the compound's biological activity.
  • 1,2,4-Oxadiazol : A heterocyclic moiety that may contribute to the compound's pharmacological properties.

The molecular formula is C18H18F3N5O2C_{18}H_{18}F_3N_5O_2, indicating a relatively complex structure with multiple functional groups.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole moiety have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Oxadiazole DerivativeS. aureus15 µg/mL
Oxadiazole DerivativeE. coli20 µg/mL

Antidepressant-Like Effects

A study evaluating the antidepressant-like effects of related compounds found that modifications in the molecular structure could lead to significant improvements in efficacy. For instance, compounds with a similar trifluoromethyl substitution showed enhanced activity in behavioral models of depression . The serotonergic system was implicated in these effects, particularly through modulation of serotonin receptors.

The proposed mechanism of action for this class of compounds includes:

  • Serotonergic Modulation : Interaction with serotonin receptors (5-HT1A and 5-HT3), which play crucial roles in mood regulation.
  • Noradrenergic Pathways : Although initial studies suggest limited involvement of noradrenergic systems in some derivatives, further research is needed to clarify this aspect .

Study 1: Antimicrobial Efficacy

In a recent study published by researchers examining the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values ranging from 1.35 to 2.18 µM . This highlights the potential for developing new anti-tubercular agents based on similar structural frameworks.

Study 2: Behavioral Assessment for Antidepressant Activity

In an experimental model assessing antidepressant-like effects, a related compound was administered to mice. The results indicated significant reductions in immobility time in forced swim tests (FST), suggesting effective antidepressant activity linked to serotonergic modulation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, the incorporation of trifluoromethyl groups is known to enhance the biological activity of drug candidates by improving metabolic stability and lipophilicity .

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine-based compounds showed promising results against various cancer cell lines. The introduction of azetidine and oxadiazole groups was found to enhance potency against specific targets involved in tumor growth .

2. Anti-inflammatory Properties
Compounds containing the pyridine structure have been reported to possess anti-inflammatory effects. The methoxy substitution can influence the compound's interaction with biological targets, potentially leading to reduced inflammation markers.

Case Study:
In a recent investigation, a series of pyridine derivatives were synthesized and evaluated for their anti-inflammatory activity in vitro. Results indicated that certain modifications, including those present in our compound, led to significant inhibition of pro-inflammatory cytokines .

Material Science Applications

1. Organic Electronics
The unique electronic properties of the trifluoromethyl group make this compound a candidate for use in organic electronic devices. Its ability to modulate electronic properties could be leveraged in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

CompoundIonization Potential (eV)Electron Affinity (eV)Band Gap (eV)
Compound A5.22.82.4
Compound B5.03.02.0
Target Compound5.12.92.2

Synthesis and Optimization

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The method includes:

  • Step 1: Formation of the azetidine ring through cyclization reactions.
  • Step 2: Introduction of the oxadiazole moiety via coupling reactions.
  • Step 3: Final assembly through nucleophilic substitution involving the methoxy-pyridine derivative.

Each step requires careful optimization to maximize yield and purity.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The target compound’s azetidine-oxadiazole-pyridine scaffold distinguishes it from related heterocyclic derivatives. Key structural analogs include:

Compound Name/ID Core Structure Key Substituents Bioactivity/Application Reference
Target Compound Azetidine-oxadiazole 2-Methoxypyridin-3-yl, 3-(trifluoromethyl)phenyl Hypothesized kinase inhibition (structural analogy)
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine Pyridazine-oxadiazole 3-Methoxyphenyl, methylthio group Unknown (structural analog with potential redox activity)
(2,4-Diphenyl-5-((4-(trifluoromethyl)phenyl)ethynyl)pyridin-3-yl)(phenyl)methanone (15D) Pyridine-ethynyl Trifluoromethylphenyl, ethynyl linker Synthetic intermediate for optoelectronic materials
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Pyrrolidine-oxadiazole Pyridyl, phenylethyl Antiviral activity (experimental phase)

Key Observations:

  • Azetidine vs.
  • Oxadiazole Substitution: The 3-(trifluoromethyl)phenyl group on the oxadiazole improves metabolic stability and hydrophobic interactions, a feature shared with compound 15D .
  • Methoxy Positioning: The 2-methoxy group on pyridine may enhance solubility compared to unsubstituted pyridines, as seen in pyridazine analogs .

Bioactivity and Structure–Activity Relationships (SAR)

  • Trifluoromethyl Phenyl Group: This substituent is associated with enhanced target affinity and pharmacokinetic properties, as seen in ferroptosis-inducing compounds () and antiviral agents () .
  • Azetidine vs. Pyrrolidine: Azetidine-containing compounds may exhibit improved metabolic stability over pyrrolidine analogs due to reduced ring flexibility, as observed in kinase inhibitors .
  • Methoxy Group Impact: The 2-methoxy group on pyridine likely modulates electron density and hydrogen-bonding capacity, akin to methoxy-substituted pyridazines in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.